molecular formula C8H3BrF6O B1404769 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417566-67-6

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B1404769
CAS No.: 1417566-67-6
M. Wt: 309 g/mol
InChI Key: HDSGLMJEVICJBF-UHFFFAOYSA-N
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Description

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene typically involves the bromination of a precursor compound containing trifluoromethoxy and trifluoromethyl groups. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, leading to its desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

  • 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • Benzene, 1-bromo-2-methyl-3-(trifluoromethoxy)-

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific combination of trifluoromethoxy and trifluoromethyl groups, which can impart distinct chemical properties and reactivity .

Properties

IUPAC Name

1-bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSGLMJEVICJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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